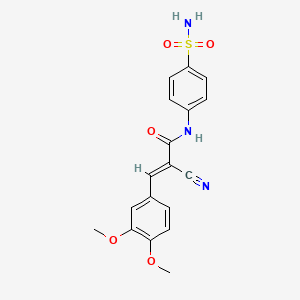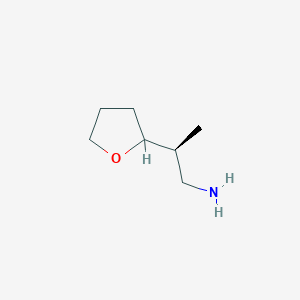![molecular formula C12H15NO4S B2500296 Ácido 3-{4-[(propan-2-il)sulfamoyl]fenil}prop-2-enoico CAS No. 926199-80-6](/img/structure/B2500296.png)
Ácido 3-{4-[(propan-2-il)sulfamoyl]fenil}prop-2-enoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid is a chemical entity that appears to be related to various sulfamoyl-containing compounds. These compounds are often involved in the synthesis of pharmaceuticals and dyes, and they can exhibit a range of biological activities. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related research.
Synthesis Analysis
The synthesis of related compounds involves condensation reactions, as seen in the first paper, where sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester is used as a catalyst for the condensation of aromatic aldehydes with 3-methyl-l-phenyl-5-pyrazolone, yielding bis(pyrazolones) . In the context of 3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid, a similar approach might be employed, possibly involving a sulfamoyl transfer step to introduce the sulfamoyl group onto an aromatic ring.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid can be elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy. For instance, the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid involved the use of 1H NMR, 13C NMR, and FTIR to confirm the structure . These techniques would likely be applicable in analyzing the structure of the compound .
Chemical Reactions Analysis
The chemical reactions involving sulfamoyl compounds can be complex. The second paper describes the resolution of a nonsteroidal antiandrogen, which involves the separation of diastereomers and subsequent hydrolysis and oxidation steps . This indicates that the sulfamoyl group can participate in stereospecific interactions, which could be relevant for the synthesis and reactions of 3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfamoyl-containing compounds can be diverse. The third paper provides an example where the electronic properties of a synthesized dye were analyzed using ultraviolet-visible absorption spectroscopy, and its electrochemical behavior was studied through cyclic voltammetry . Thermal properties were also examined using thermogravimetric analysis (TG-DTA). Similar analyses would be pertinent for understanding the properties of 3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid, including its stability, electronic characteristics, and thermal behavior.
Aplicaciones Científicas De Investigación
Acoplamiento de Suzuki–Miyaura
Este compuesto podría utilizarse potencialmente en el acoplamiento de Suzuki–Miyaura (SM), una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . El éxito del acoplamiento SM se origina en una combinación de condiciones de reacción excepcionalmente suaves y tolerantes a los grupos funcionales, con un reactivo organoboro relativamente estable, de fácil preparación y generalmente benigno para el medio ambiente .
Protodesboronación
El compuesto también podría utilizarse en la protodesboronación de ésteres borónicos de pinacol . Esta es una transformación valiosa que se ha aplicado a (−)-Δ8-THC y colesterol protegidos con metoxilo . La protodesboronación se utilizó además en la síntesis total formal de δ-®-coniceína e indolizidina 209B .
Hidrometilación anti-Markovnikov
Otra aplicación potencial es en la hidrometilación anti-Markovnikov de alquenos . Esta es una transformación valiosa pero desconocida que se ha hecho posible gracias al uso de este compuesto .
Síntesis orgánica
Los compuestos organoboro, como este, son bloques de construcción muy valiosos en la síntesis orgánica . Se pueden convertir en una amplia gama de grupos funcionales, incluidas oxidaciones, aminaciones, halogenaciones y formaciones de enlaces C–C, como alquenilaciones, alquinilaciones y arilaciones .
Producto químico de investigación
Este compuesto también figura como producto químico de investigación , lo que indica su posible uso en diversas aplicaciones de investigación científica.
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-[4-(propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9(2)13-18(16,17)11-6-3-10(4-7-11)5-8-12(14)15/h3-9,13H,1-2H3,(H,14,15)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZAOWXWUFOQKI-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2500213.png)


![(1Z)-N'-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2500217.png)
![N-(2-Bromoethyl)-N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine;hydrobromide](/img/structure/B2500219.png)
![2-[[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2500221.png)

![1,3,6,7-tetramethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500223.png)
![7-chloro-4-(3-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2500224.png)

![3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2500228.png)


![Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2500236.png)